![molecular formula C5H3BrN4 B152535 3-Bromo-1H-pyrazolo[3,4-B]pyrazine CAS No. 81411-68-9](/img/structure/B152535.png)

3-Bromo-1H-pyrazolo[3,4-B]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

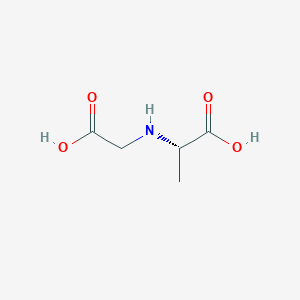

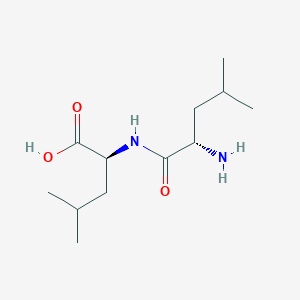

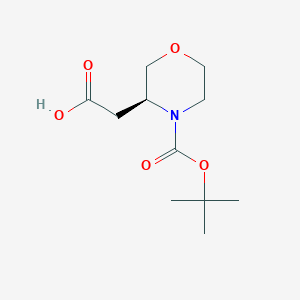

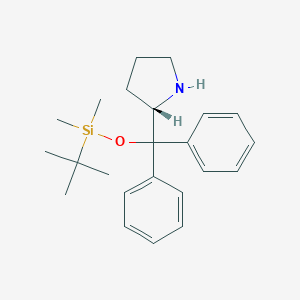

“3-Bromo-1H-pyrazolo[3,4-B]pyrazine” is a synthetic intermediate . It has a molecular weight of 199.00812 and a molecular formula of C5H3BrN4 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “3-Bromo-1H-pyrazolo[3,4-B]pyrazine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .

Molecular Structure Analysis

The molecular structure of “3-Bromo-1H-pyrazolo[3,4-B]pyrazine” is composed of a pyrazole ring fused with a pyrazine ring . The pyrazole portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Bromo-1H-pyrazolo[3,4-B]pyrazine” include nucleophilic displacement and cyclization to generate the annulated pyridine ring . These reactions are promoted by an acid catalyst .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

“3-Bromo-1H-pyrazolo[3,4-B]pyrazine” is a derivative of pyrazolo[3,4-b]pyridine, which is known for its potential in pharmaceutical applications. These compounds have been studied for their role in the design and synthesis of new drugs due to their biological activity. For instance, they have been used in molecular docking studies to evaluate their effectiveness against various diseases .

Material Science

In material science, such heterocyclic compounds are valuable due to their unique properties like strong fluorescence. This makes them suitable for use in creating materials that require specific light-emitting properties .

Chemical Synthesis

These compounds are also used in chemical synthesis as intermediates. They can be used to create complex molecules for various applications, including medicinal chemistry and material science .

Biomedical Applications

The biomedical field benefits from these compounds as they can be used in the development of therapeutic agents. Their structural diversity allows for the creation of a wide range of bioactive molecules .

Analytical Chemistry

In analytical chemistry, such compounds can serve as reagents or indicators due to their distinct chemical properties. They can be involved in developing assays or tests for detecting other substances .

Environmental Science

These compounds might be used in environmental science to study pollution effects or in the development of sensors that can detect environmental toxins .

Agricultural Chemistry

In agricultural chemistry, derivatives of pyrazolo[3,4-b]pyridine could be explored for their potential use as pesticides or herbicides due to their biological activity .

Nanotechnology

Lastly, in nanotechnology, these compounds could be utilized in the synthesis of nanoparticles or as part of nanocomposite materials due to their unique chemical and physical properties .

Wirkmechanismus

Target of Action

The primary targets of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

3-Bromo-1H-pyrazolo[3,4-B]pyrazine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .

Biochemical Pathways

The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to various types of cancers .

Pharmacokinetics

One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that 3-Bromo-1H-pyrazolo[3,4-B]pyrazine might have similar properties.

Result of Action

The result of the action of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine is the inhibition of the proliferation of certain cell lines . For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Safety and Hazards

Zukünftige Richtungen

Pyrazolo[3,4-b]pyridines, including “3-Bromo-1H-pyrazolo[3,4-B]pyrazine”, are a common fragment used in the synthesis of kinase inhibitors . They have potential for further exploration . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Eigenschaften

IUPAC Name |

3-bromo-2H-pyrazolo[3,4-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXWHRBXOWQEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2N=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512806 |

Source

|

| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-pyrazolo[3,4-B]pyrazine | |

CAS RN |

81411-68-9 |

Source

|

| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

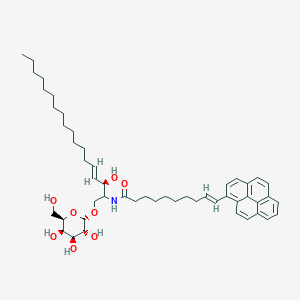

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)